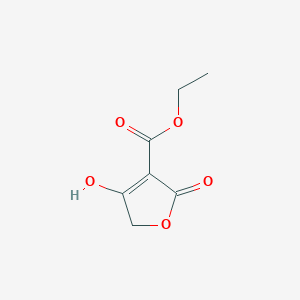

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

Description

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is a dihydrofuran carboxylate derivative characterized by a hydroxy group at position 4, a ketone at position 2, and an ester moiety at position 3 of the furan ring. The hydroxy group at position 4 distinguishes it from related compounds with oxo, amino, or substituted alkyl groups at this position, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSHHTJWIOPOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(COC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716413 | |

| Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21053-90-7 | |

| Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the condensation of ethyl acetoacetate with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is refluxed, leading to the formation of the desired furan derivative through cyclization and dehydration steps.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

Oxidation: Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and keto groups enable the compound to act as a nucleophile or electrophile, respectively, facilitating its involvement in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Dihydrofuran carboxylates differ primarily in substituents at positions 2, 4, and 3. Key structural analogs and their substituents are summarized below:

Physicochemical and Crystallographic Properties

- Crystal Packing: Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-... exhibits planar dihydrofuran rings with dihedral angles of 28.1° (benzyl ring) and 54.5° (phenylamino ring), stabilized by hydrogen bonds . The hydroxy group in the target compound may introduce additional intermolecular interactions (e.g., O–H⋯O), affecting solubility and stability.

- Substituent Effects on Reactivity : Bromine in ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-... provides a reactive site for alkylation, whereas the hydroxy group in the target compound may participate in acid-base reactions or esterification .

Structure-Activity Relationship (SAR) Insights

- Position 4: 4-Oxo vs. 4-Hydroxy: Oxo groups (electron-withdrawing) may enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues). Hydroxy groups (electron-donating) could improve solubility or hydrogen-bonding with targets .

- Position 2: Aryl/heteroaryl substituents (e.g., 4-fluorophenyl, anilino) correlate with enhanced antitumor activity, likely due to π-π stacking or hydrophobic interactions .

Biological Activity

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as Ethyl Levulinate, is a compound of significant interest in both organic chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is characterized by a furan ring that is substituted with an ethyl ester, a hydroxyl group, and a keto group. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic pathways.

The biological activity of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate primarily revolves around its effects on cancer cells, particularly its ability to induce apoptosis. The following mechanisms have been identified:

- Induction of Apoptosis : The compound triggers programmed cell death in promyelocytic leukemia HL-60 cells. It activates caspase-3, a crucial enzyme in the apoptosis pathway, and modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Increase in Intracellular Calcium : Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate elevates intracellular calcium levels, which is essential for the activation of apoptotic pathways.

- Production of Reactive Oxygen Species (ROS) : The compound enhances ROS production, contributing to oxidative stress that can lead to cell death .

- Alteration of Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential are observed upon treatment with this compound, further facilitating apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Apoptosis Induction | Significant activation of caspase-3; increased Bax levels and decreased Bcl-2 levels in HL-60 cells | |

| Intracellular Calcium | Increased calcium levels correlated with apoptosis | |

| ROS Production | Elevated ROS levels leading to oxidative stress | |

| Mitochondrial Effects | Decreased mitochondrial membrane potential |

Case Studies

Several studies have investigated the effects of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate on cancer cell lines:

- Study on HL-60 Cells : A study demonstrated that treatment with Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate resulted in a dose-dependent reduction in cell viability and increased apoptosis. The half-maximal inhibitory concentration (IC50) was determined to be approximately 23.5 µM .

- Mechanistic Insights : Further analysis revealed that the compound's apoptotic effects were mediated through the activation of caspase pathways and modulation of key proteins involved in apoptosis regulation .

Applications in Research

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has diverse applications in scientific research:

- Chemistry : It serves as an intermediate for synthesizing various heterocyclic compounds and natural product analogs.

- Biology : The compound is utilized to study enzyme-catalyzed reactions and metabolic pathways due to its reactivity and structural properties.

- Pharmaceutical Development : Its potential as an anti-cancer agent makes it a candidate for further investigations into therapeutic applications against leukemia and other cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.